LY 293284
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Overview
Description
LY293284 is a research chemical developed by the pharmaceutical company Eli Lilly. It is a potent and selective full agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been primarily used in scientific studies to investigate its effects on anxiety and other neurological conditions .
Preparation Methods
The synthesis of LY293284 involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrobenz[c,d]indole core structure and the introduction of the di-n-propylamino group. The reaction conditions typically involve the use of strong bases and organic solvents.
Chemical Reactions Analysis
LY293284 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the di-n-propylamino group, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of 5-HT1A receptor agonists.
Biology: LY293284 is used to investigate the role of 5-HT1A receptors in regulating anxiety and other behaviors in animal models.
Medicine: Research on LY293284 has provided insights into the development of new anxiolytic and antidepressant drugs.
Industry: While its industrial applications are limited, LY293284’s role in scientific research contributes to the broader understanding of serotonin receptor pharmacology .
Mechanism of Action
LY293284 exerts its effects by binding to and activating the 5-HT1A receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as serotonin and dopamine. The activation of 5-HT1A receptors leads to various downstream effects, including the inhibition of adenylate cyclase and the opening of potassium channels. These molecular targets and pathways are involved in the regulation of mood, anxiety, and other neurological functions .
Comparison with Similar Compounds
Properties
CAS No. |
141318-62-9 |
---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone |
InChI |
InChI=1S/C19H26N2O/c1-4-8-21(9-5-2)15-10-14-12-20-18-7-6-16(13(3)22)17(11-15)19(14)18/h6-7,12,15,20H,4-5,8-11H2,1-3H3/t15-/m0/s1 |
InChI Key |
CKYZLYQSDNLGPT-HNNXBMFYSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |
SMILES |
CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |
Canonical SMILES |
CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |
Appearance |
Solid powder |
141318-62-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz(c,d)indole LY 293284 LY-293284 LY293284 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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